4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol
Description
4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol is a chemical compound that features a cyclohexanol core substituted with a chlorothiophene and a methylamino group
Properties
IUPAC Name |
4-[(3-chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS/c1-14(8-12-11(13)6-7-16-12)9-2-4-10(15)5-3-9/h6-7,9-10,15H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNOPJPTXNFSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CS1)Cl)C2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 3-chlorothiophene-2-carbaldehyde in the presence of a suitable base to form an intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorothiophene group.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ketamine: Shares a similar cyclohexanone structure but differs in the substituents attached to the ring.
Phencyclidine (PCP): Another compound with a cyclohexane core, known for its psychoactive properties.
Methoxetamine (MXE): A derivative of ketamine with additional methoxy groups.
Uniqueness
4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol is unique due to the presence of the chlorothiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
